[(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone
説明
This compound (InChIKey: JEQVYSUCZLYBRQ-LBPRGKRZSA-N) features a complex tetracyclic framework fused with a cyclopropane ring and a 2-chlorophenyl substituent. Key structural attributes include:
- Core structure: A pentazatetracyclo[8.7.0.0²,⁶.0¹¹,¹⁶]heptadeca system, integrating nitrogen and sulfur heteroatoms.
- Stereochemistry: The (7S) configuration likely influences target binding and metabolic stability.
- Functional groups: A 2-chlorophenyl group (electron-withdrawing) and a cyclopropylmethanone moiety, which may enhance lipophilicity and conformational rigidity .
Predicted physicochemical properties include a collision cross-section (CCS) of 210 Ų (estimated via computational modeling), suggesting a compact yet polarizable structure suitable for membrane permeability .
特性
IUPAC Name |
[(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5OS/c1-12-21-27-26-13(2)29(21)23-19(20(25-12)15-5-3-4-6-17(15)24)16-9-10-28(11-18(16)31-23)22(30)14-7-8-14/h3-6,12,14H,7-11H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQVYSUCZLYBRQ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NN=C(N2C3=C(C4=C(S3)CN(CC4)C(=O)C5CC5)C(=N1)C6=CC=CC=C6Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=NN=C(N2C3=C(C4=C(S3)CN(CC4)C(=O)C5CC5)C(=N1)C6=CC=CC=C6Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157146 | |
| Record name | E 6123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131614-02-3 | |
| Record name | (4S)-6-(2-Chlorophenyl)-9-(cyclopropylcarbonyl)-7,8,9,10-tetrahydro-1,4-dimethyl-4H-pyrido[4′,3′:4,5]thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131614-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | E 6123 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131614023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | E 6123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
合成ルートと反応条件
E 6123の合成にはいくつかの段階が含まれます。
縮合: 1-アセチル-4-ピペリドンは、硫黄と塩基の存在下で2-クロロシアノアセトフェノンと縮合してチオフェン誘導体を形成します。
アミド化: チオフェン誘導体を2-ブロモプロピオニルブロミドで処理してアミドを形成し、それをアンモニアと反応させてアミンを生成します。
環化: アミンは酢酸/ピリジンで環化してジアゼピンを形成します。
チオアミド化: ジアゼピンは五硫化リンまたはローソン試薬と反応してチオアミドを生成します。
トリアゾール形成: チオアミドは酢酸ヒドラジドと反応してトリアゾールを生成します。
加水分解と光学分割: アミドの塩基性加水分解によりアミンが生成され、それは光学分割されてS-エナンチオマーが得られます。
アシル化: S-エナンチオマーはシクロプロパンカルボニルクロリドでアシル化されて最終生成物であるE 6123が得られます.
工業生産方法
E 6123の工業生産は、同様の合成ルートに従いますが、大規模生産向けにスケールアップされます。 ラセミ体の光学分割とそれに続くアシル化工程は、キログラム規模の生産向けに最適化されています .
化学反応の分析
科学研究への応用
E 6123は、さまざまな科学研究への応用があります。
化学: 血小板活性化因子受容体の拮抗作用のメカニズムと関連する化学経路を研究するために使用されます。
生物学: E 6123は、炎症や免疫応答など、さまざまな生物学的プロセスにおける血小板活性化因子の役割を調査するために使用されます。
医学: E 6123の研究では、喘息などの炎症性疾患における潜在的な治療的応用が探求されています。
科学的研究の応用
Overview
The compound [(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone is a complex organic molecule with significant potential in various scientific and medical applications due to its unique structural features. This article explores its applications in medicinal chemistry and biological research.
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has been investigated for its potential anticancer properties. Its unique tetracyclic structure may interact with specific biological targets involved in cancer cell proliferation and apoptosis.
- Case studies have shown that derivatives of similar tetracyclic compounds exhibit cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Properties :
- Research indicates that the compound may possess anti-inflammatory effects, making it a candidate for the treatment of inflammatory diseases.
- Studies have demonstrated that compounds with similar structural motifs can inhibit pro-inflammatory cytokines and pathways.
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains.
- The presence of the 2-chlorophenyl group is thought to enhance its interaction with microbial targets.
-
Neuroprotective Effects :
- There is emerging evidence that compounds with similar structures may provide neuroprotective benefits in models of neurodegenerative diseases.
- Investigations into the mechanisms of action are ongoing to elucidate how this compound could mitigate neuronal damage.
The biological activity of [(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone is primarily attributed to its structural features that may interact with various biological targets:
- Mechanism of Action : The compound's ability to modulate enzyme activity and receptor interactions is under investigation.
- In vitro Studies : Laboratory studies have reported its effects on cell viability and proliferation in various cell lines.
Data Table: Comparison of Biological Activities
作用機序
類似の化合物との比較
類似の化合物
WEB2347: 化学構造の異なる別の血小板活性化因子受容体拮抗薬です。
Y-24180: 拮抗作用は類似していますが、効力と選択性が異なります.
E 6123の独自性
E 6123は、血小板活性化因子受容体を選択的かつ効果的に拮抗することを可能にする、その特定の化学構造によってユニークです。 その効力と選択性は、科学研究と潜在的な治療的応用における貴重なツールとなっています.
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table compares the compound with analogs reported in the literature, focusing on structural variations and inferred properties:
Key Findings:
Substituent Effects: The 2-chlorophenyl group in the target compound may confer superior metabolic stability compared to para-substituted analogs (e.g., 4-methoxy or 4-hydroxy derivatives), as ortho-substituents are less accessible to metabolic enzymes .
Heteroatom Influence :
- The thia (sulfur) bridge in the target compound reduces ring strain compared to the dithia analogs, possibly improving synthetic feasibility .
- The pentazatetracyclic core may offer stronger π-π stacking interactions with biological targets than the steroid-like 4-azaandrostene system .
Functional Group Comparisons :
- The tert-butyl group in the 4-azaandrostene analog introduces steric hindrance, which could limit off-target interactions but reduce solubility—a trade-off avoided by the target compound’s cyclopropane moiety.
Research Implications and Limitations
- Data Gaps : Experimental data (e.g., binding affinities, solubility) for direct comparisons are scarce in the provided evidence. Predicted properties (e.g., CCS) require validation via ion mobility spectrometry .
- Contradictions : While the dithia analogs exhibit lower predicted lipophilicity, their actual pharmacokinetic profiles may vary due to unstudied transporter interactions.
生物活性
The compound [(7S)-9-(2-chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone possesses a complex structure that indicates potential for significant biological activity. Its unique tetracyclic framework, which includes multiple nitrogen and sulfur atoms, suggests various mechanisms of interaction with biological systems.
Structural Characteristics
- Chemical Formula : C19H18ClN5S
- Molecular Weight : 373.89 g/mol
- Key Functional Groups :
- Tetracyclic structure
- Chlorophenyl group
- Cyclopropylmethanone moiety
The presence of these features may influence the compound's interactions with biological targets, particularly in pharmacological contexts.
The biological activity of this compound is primarily linked to its ability to interact with specific receptors and enzymes in biological systems. The following activities have been suggested based on preliminary studies:
- Antagonistic Activity : The compound may act as an antagonist at certain receptor sites, potentially influencing pathways related to inflammation and immune response.
- Enzyme Inhibition : It has been proposed that this compound can inhibit key enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.
- Cytotoxic Effects : Initial studies indicate potential cytotoxicity against various cancer cell lines, suggesting its role in cancer therapeutics.
Study 1: Antagonistic Effects on Receptors
A study investigated the antagonistic properties of similar compounds on the platelet-activating factor receptor (PAF-R). Results indicated that modifications in the molecular structure could enhance binding affinity and efficacy against inflammatory responses.
Study 2: Cytotoxicity Assessment
Research conducted on the cytotoxic effects of structurally related compounds demonstrated significant inhibition of cell proliferation in human cancer cell lines. The findings suggest that the unique structural elements of the compound may contribute to its effectiveness in targeting cancer cells.
Data Tables
| Study | Activity Assessed | Findings |
|---|---|---|
| Study 1 | PAF-R Antagonism | Enhanced binding affinity observed with structural modifications |
| Study 2 | Cytotoxicity | Significant inhibition of proliferation in cancer cell lines |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of this compound is crucial for evaluating its potential therapeutic applications.
Pharmacokinetics
- Absorption : The compound is expected to have variable absorption rates depending on its formulation.
- Distribution : Due to its lipophilic nature, it may distribute widely across tissues.
- Metabolism : Likely metabolized by liver enzymes; specific pathways remain to be elucidated.
- Excretion : Predominantly renal excretion anticipated.
Toxicological Profile
Initial assessments suggest a moderate toxicity profile; however, further studies are needed to establish a comprehensive understanding of its safety and efficacy.
Q & A
Q. What are the standard synthetic routes for preparing this polyheterocyclic compound?
The synthesis typically involves multi-step protocols, including cyclocondensation of substituted precursors, nucleophilic substitution, and ring-closing reactions. For example, analogous azatricyclic compounds are synthesized via imidazole ring formation using thiourea derivatives and halogenated intermediates under reflux conditions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography are critical for confirming structural fidelity .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For instance, related azatricyclic compounds have been resolved using Bruker APEX2 diffractometers with Mo-Kα radiation (λ = 0.71073 Å). Data refinement via SHELXL97 software and symmetry analysis (e.g., space group P-1) confirms bond lengths, angles, and stereochemistry . Complementary techniques like FT-IR and 2D NMR (COSY, NOESY) are used to verify functional groups and spatial arrangements .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
Initial bioactivity studies often use bacterial/fungal growth inhibition assays (e.g., MIC determination against E. coli or C. albicans) and cytotoxicity tests (MTT assay on mammalian cell lines). For example, structurally similar imidazole derivatives exhibit herbicidal and antimicrobial activity, guided by substituent effects like the 2-chlorophenyl group . Dose-response curves and IC₅₀ calculations are essential for potency evaluation .
Q. Which analytical methods are suitable for purity assessment and quantification?
Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) is standard. Mass spectrometry (ESI-TOF) confirms molecular ions, while LogD (1.21 at pH 7.4) and pKa (9.38) predictions via software like JChem inform solubility and ionization . Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .
Advanced Research Questions
Q. How can contradictions between computational and experimental LogD/pKa values be resolved?
Discrepancies often arise from solvent effects or protonation state assumptions. Validate computational predictions (e.g., JChem) using experimental techniques like potentiometric titration for pKa and shake-flask methods for LogD. Adjust force field parameters in molecular dynamics simulations to align with empirical data . Cross-referencing with structurally analogous compounds (e.g., 3,4-dimethoxyphenyl derivatives) can clarify trends .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
Modify the cyclopropylmethanone moiety to enhance aqueous solubility (e.g., introduce polar groups like hydroxyls) while retaining affinity. Pharmacokinetic studies in rodent models can assess absorption/distribution. Co-crystallization with cyclodextrins or liposomal encapsulation may improve bioavailability .
Q. How do steric and electronic effects of the 2-chlorophenyl group influence bioactivity?
Comparative studies with para- and meta-substituted analogs (e.g., 4-chlorophenyl or methoxyphenyl derivatives) reveal steric hindrance and electron-withdrawing effects. Quantum mechanical calculations (DFT) can map electrostatic potentials and HOMO-LUMO gaps to predict reactivity . Bioactivity correlation with Hammett σ constants quantifies electronic contributions .
Q. What crystallographic challenges arise in resolving the thia-pentazatetracyclic core?
The fused heterocyclic system often causes disorder in crystal lattices. High-resolution XRD (synchrotron radiation) and low-temperature data collection (100 K) reduce thermal motion artifacts. Twinning or pseudo-symmetry may require specialized refinement in PLATON or OLEX2 .
Q. How can mechanism-of-action studies be designed for this compound?
Use affinity chromatography (immobilized compound on Sepharose beads) to pull down protein targets from cell lysates. Follow-up with proteomics (LC-MS/MS) and molecular docking (AutoDock Vina) to identify binding partners. Functional validation via CRISPR knockouts or enzymatic inhibition assays (e.g., kinase profiling) clarifies biological pathways .
Q. What computational models predict metabolic stability of the cyclopropane ring?
Density functional theory (DFT) simulations (B3LYP/6-311+G(d,p)) model cytochrome P450-mediated oxidation. Compare with in vitro microsomal assays (human liver microsomes + NADPH) to validate metabolite formation (LC-HRMS). Introduce electron-donating groups to stabilize the cyclopropane against ring-opening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
